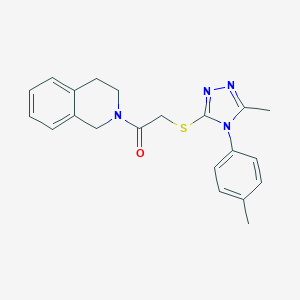
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide is a complex organic compound that features a unique combination of isoquinoline and triazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, facilitated by reagents such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of isoquinoline and triazole moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H22N4OS |
|---|---|
Poids moléculaire |
378.5g/mol |
Nom IUPAC |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C21H22N4OS/c1-15-7-9-19(10-8-15)25-16(2)22-23-21(25)27-14-20(26)24-12-11-17-5-3-4-6-18(17)13-24/h3-10H,11-14H2,1-2H3 |
Clé InChI |
LQWYAILKWGSAMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C4C3)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C4C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2,5-dimethylphenyl)propanamide](/img/structure/B426883.png)
![2-{4-[(2-methylpropyl)sulfamoyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B426885.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B426887.png)
![2-{4-[(2-methylpropyl)sulfamoyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B426889.png)
![2-{4-[(benzylamino)sulfonyl]phenoxy}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B426890.png)
![2-{4-[(sec-butylamino)sulfonyl]phenoxy}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B426891.png)

![2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B426894.png)
![2-(4-sec-Butylsulfamoyl-phenoxy)-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B426896.png)


![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B426901.png)
![2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B426903.png)
![N-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzyl]-N-(4-fluorophenyl)amine](/img/structure/B426904.png)
